molecular formula C11H11N3OS B2990074 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 331975-71-4

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2990074
CAS RN: 331975-71-4
M. Wt: 233.29
InChI Key: NUFGRLNQSGQRIC-UHFFFAOYSA-N
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Description

“N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves modifying the structure of known derivatives with documented activity . A mixture of N-(aryl)-2-chloroacetamide and 5-(4-trifluoromethylphenyl)amino-1,3,4-thiadiazole-2(3H)-thione in acetone was stirred at room temperature for 8 hours in the presence of potassium carbonate .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are primarily related to their ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Scientific Research Applications

Antitubercular Activity

Similar to other indole derivatives that have been investigated for their antitubercular activity , “N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide” could potentially be researched for its efficacy against Mycobacterium tuberculosis.

Anticancer Properties

Thiadiazole derivatives have been studied for their cytotoxic properties against various cancer cell lines . This compound might be explored for its potential to inhibit cancer cell growth or induce apoptosis in cancer cells.

Antioxidant Potential

Compounds containing imidazole rings have shown good scavenging potential in antioxidant assays . The thiadiazole moiety in “N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide” may confer similar antioxidant properties.

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is connected with their ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Future Directions

The future directions for research on “N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide” and similar compounds may involve further exploration of their potential as antitumor agents . This could include modifying the structure of known derivatives with documented activity to enhance their effectiveness .

properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-4-3-5-9(6-7)10-13-14-11(16-10)12-8(2)15/h3-6H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFGRLNQSGQRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

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